4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, impairing the bacterium’s survival and proliferation .
Result of Action
The inhibition of DprE1 by this compound results in a significant reduction in the viability of Mycobacterium tuberculosis . This leads to a potent anti-tubercular activity, making the compound a promising candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chloro-2-aminobenzenethiol with 4,5-dimethyl-2-nitrobenzaldehyde in the presence of a catalyst such as sodium metabisulfite (Na₂S₂O₅). The reaction is carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of fluorescent probes and dyes.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
N-(1,3-benzothiazol-2-yl)arylamides: These derivatives have similar structural features and are studied for their antimicrobial properties.
Uniqueness
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chloro and 4,5-dimethyl groups enhances its potency and selectivity towards certain biological targets .
Biological Activity
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C15H15ClN2OS
- Molecular Weight : 370.87 g/mol
- CAS Number : 600130-11-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with electron-donor groups in the benzothiazole ring enhance their anthelmintic effects, while electron-acceptor groups improve antifungal activity .
- The compound was tested against various bacterial strains and showed promising results against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
Benzothiazole derivatives have also been recognized for their antiviral potential:
- In a study evaluating several benzothiazole compounds, this compound was found to inhibit viral replication effectively .
- The structure–activity relationship (SAR) analysis revealed that modifications in the benzothiazole ring can significantly affect antiviral potency .
Anticancer Activity
The anticancer properties of this compound have been explored in vitro:
- Compounds within this class have shown cytotoxic effects on various cancer cell lines. For example, studies indicated that the presence of halogen substituents can enhance the anticancer activity by increasing lipophilicity and improving cell membrane penetration .
Case Studies
- Antimicrobial Efficacy :
- Antiviral Mechanism :
- Cytotoxicity Testing :
Research Findings Summary Table
Biological Activity | Findings |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; enhanced by electron-donor groups. |
Antiviral | Inhibits viral replication; SAR shows modifications can improve efficacy. |
Anticancer | Induces apoptosis in cancer cell lines; cytotoxicity correlates with halogen substitution. |
Properties
IUPAC Name |
4-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-8-13-14(10(9)2)18-16(21-13)19-15(20)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRATGKRCPKOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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